
Dibac
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Overview
Description
Dibac is an organoaluminium compound with the chemical formula ((\text{C}_4\text{H}_9)_2\text{AlCl}). It is a colorless liquid that is highly reactive and sensitive to air and moisture. This compound is widely used in organic synthesis, particularly as a catalyst and reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibac can be synthesized by the reaction of aluminium trichloride with diisobutyl aluminium hydride. The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction can be represented as follows: [ \text{AlCl}_3 + 2(\text{C}_4\text{H}_9)_2\text{AlH} \rightarrow 3(\text{C}_4\text{H}_9)_2\text{AlCl} ]
Industrial Production Methods: In industrial settings, diisobutyl aluminium chloride is produced in large quantities using similar synthetic routes. The process involves the careful handling of reactants and products to avoid exposure to air and moisture. The compound is often stored and transported in sealed containers under an inert gas atmosphere.
Chemical Reactions Analysis
Types of Reactions: Dibac undergoes various types of chemical reactions, including:
Reduction: It can reduce esters to aldehydes under controlled conditions.
Substitution: It can participate in substitution reactions with other organometallic compounds.
Transmetalation: It can transfer its alkyl groups to other metals, facilitating the formation of new organometallic compounds.
Common Reagents and Conditions:
Reduction Reactions: Typically carried out at low temperatures to control the extent of reduction.
Substitution Reactions: Often involve other organometallic reagents and are conducted under an inert atmosphere.
Transmetalation Reactions: Usually performed in the presence of a suitable solvent like tetrahydrofuran (THF) or toluene.
Major Products:
Reduction: Aldehydes from esters.
Substitution: New organometallic compounds.
Transmetalation: Organometallic compounds with different metal centers.
Scientific Research Applications
Dibac has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the preparation of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which diisobutyl aluminium chloride exerts its effects involves the coordination of the aluminium center with various substrates. The aluminium atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This coordination facilitates various chemical transformations, such as reduction and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparison with Similar Compounds
Diisobutyl aluminium hydride: A reducing agent used in organic synthesis.
Triisobutyl aluminium: Another organoaluminium compound with similar reactivity.
Diethyl aluminium chloride: Used in similar applications but with different reactivity profiles.
Comparison:
Dibac vs. Diisobutyl aluminium hydride: Both compounds are used as reducing agents, but diisobutyl aluminium chloride is more versatile in terms of the types of reactions it can catalyze.
This compound vs. Triisobutyl aluminium: Triisobutyl aluminium is more commonly used in polymerization reactions, while diisobutyl aluminium chloride is preferred for reduction and substitution reactions.
This compound vs. Diethyl aluminium chloride: Diethyl aluminium chloride is less bulky and can access different substrates more easily, but diisobutyl aluminium chloride offers better control in certain reactions due to its bulkier structure.
Properties
Molecular Formula |
C8H18AlCl |
---|---|
Molecular Weight |
176.66 g/mol |
IUPAC Name |
bis(2-methylpropyl)alumanylium;chloride |
InChI |
InChI=1S/2C4H9.Al.ClH/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;;1H/q;;+1;/p-1 |
InChI Key |
HQMRIBYCTLBDAK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C[Al+]CC(C)C.[Cl-] |
Origin of Product |
United States |
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